molecular formula C11H11Cl2N3O2 B2933173 Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2260930-96-7

Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B2933173
CAS RN: 2260930-96-7
M. Wt: 288.13
InChI Key: SGIRPZUWPFDFMN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.11 . It is a powder and should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Pyrazolo[4,3-d]pyrimidines

The chemical framework of Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been utilized in the synthesis of various pyrazolo[4,3-d]pyrimidines. A study detailed the synthesis of 3,7-dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines from ethyl acylpyruvates and diethyl oxaloacetate, demonstrating the versatility of pyrazolopyrimidine derivatives in organic synthesis and potential pharmaceutical applications (Takei, Yasuda, & Takagaki, 1979).

Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Another research area explores the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the chemical's utility in creating highly selective derivatives. This synthesis pathway opens up new avenues for the development of compounds with potential biological activity (Drev et al., 2014).

Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives

Further research has focused on the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, indicating potential for these compounds as benzodiazepine receptor ligands. Such studies contribute to our understanding of the structural requirements for binding to benzodiazepine receptors, a critical aspect in the development of anxiolytic and anticonvulsant drugs (Bruni et al., 1994).

Development of Dihydrotetrazolopyrimidine Derivatives

Another significant application is the synthesis of new compounds, such as ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, through Biginelli reactions. These reactions are pivotal in the development of heterocyclic compounds that could serve as key intermediates in pharmaceutical chemistry (Suwito et al., 2018).

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in the available literature, similar compounds have been found to exhibit significant inhibitory effects on the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O2/c1-3-18-11(17)9-6(2)15-16-8(13)4-7(5-12)14-10(9)16/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIRPZUWPFDFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1C)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

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